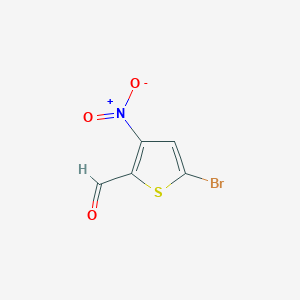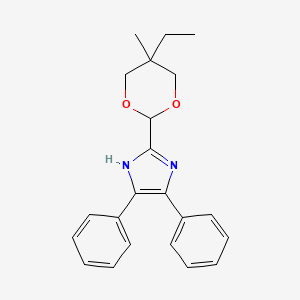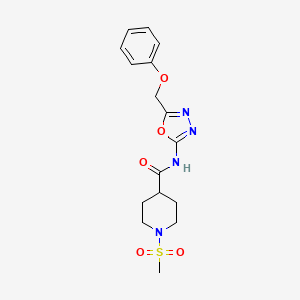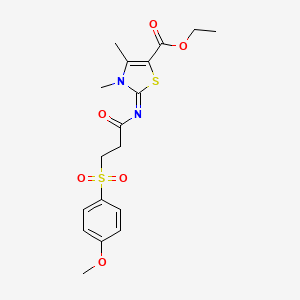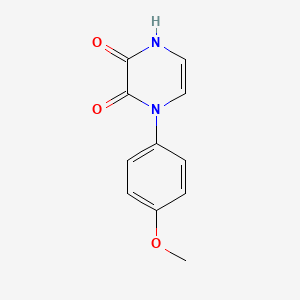
1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions under specific conditions. For example, β-lactams were synthesized and underwent base-catalyzed ring transformations to yield related compounds. These processes highlight the intricate steps required for the synthesis of such molecules, demonstrating the complexity and precision needed in chemical synthesis (Sápi et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For instance, studies on compounds like 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione reveal detailed insights into molecular conformations and intramolecular hydrogen bonding, which are crucial for understanding the structural aspects of these molecules (Nye et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often lead to the formation of novel structures with unique properties. For example, the base-catalyzed ring transformations of β-lactams into dihydropyrazine diones underscore the reactivity and potential for creating diverse molecular architectures (Sápi et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are integral to understanding the behavior of these compounds under different conditions. Although specific data on 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione were not directly available, similar compounds exhibit distinct physical characteristics that influence their applications and handling (Nye et al., 2013).
Scientific Research Applications
Synthesis and Chemical Transformation
- 1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been utilized in various synthetic processes. For instance, Sápi et al. (1997) described the synthesis and base-catalyzed ring transformation of this compound under mild conditions, highlighting its versatility in chemical transformations (Sápi et al., 1997).
Catalysis and Green Chemistry
- The compound has been used in green chemistry applications. Zolfigol et al. (2013) reported its use in the synthesis of pyranopyrazoles, employing isonicotinic acid as a dual and biological organocatalyst. This method emphasizes its role in environmentally friendly chemical processes (Zolfigol et al., 2013).
Pharmaceutical Research
- In pharmaceutical research, Gomez-Monterrey et al. (2007) synthesized derivatives of this compound for cytotoxic evaluation. These derivatives were tested against various human carcinoma cell lines, indicating potential applications in cancer therapy (Gomez-Monterrey et al., 2007).
Novel Synthetic Pathways
- Research by Sharma et al. (2008) unveiled a novel synthetic pathway for N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones, starting from related pyrazinones. This study showcases the compound's role in advancing synthetic organic chemistry (Sharma et al., 2008).
Optoelectronic and Charge Transport Properties
- Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of derivatives of this compound for potential use in organic light-emitting diodes (OLEDs). This research highlights its relevance in material science and electronics (Wazzan & Irfan, 2019).
Green Synthesis Approaches
- Moosavi‐Zare et al. (2013) demonstrated the use of disulfonic acid imidazolium chloroaluminate for the green synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This work emphasizes the compound's role in sustainable chemistry (Moosavi‐Zare et al., 2013).
Antioxidant and Anti-inflammatory Activities
- Kumar et al. (2017) synthesized derivatives for their antioxidant and anti-inflammatory activities. The study provides insights into the therapeutic potential of these derivatives (Kumar et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNKIGOIIRVZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)
![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)
![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)
![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)

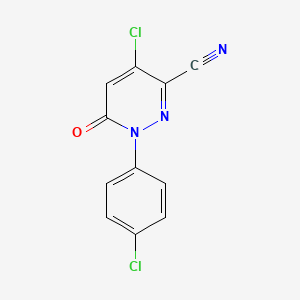
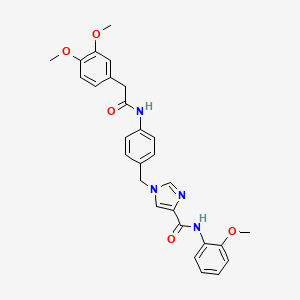
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)
![2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2492729.png)
